molecular formula C12H23ClN2O2 B1424043 N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220029-99-1

N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1424043
CAS No.: 1220029-99-1
M. Wt: 262.77 g/mol
InChI Key: BZCZHYWLDBUFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a tetrahydro-2H-pyran ring and a piperidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydro-2H-pyran-4-ylmethylamine and 3-piperidinecarboxylic acid.

  • Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially on the piperidine ring, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

  • Reduction: LiAlH4, in anhydrous ether.

  • Substitution: Nucleophiles like halides, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted piperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but generally involves binding to the active site of the target, leading to modulation of its activity.

Comparison with Similar Compounds

  • N-(Tetrahydro-2H-pyran-4-ylmethyl)ethanamine

  • Methyl-(tetrahydro-2H-pyran-4-yl)-amine

Uniqueness: N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(oxan-4-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c15-12(11-2-1-5-13-9-11)14-8-10-3-6-16-7-4-10;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCZHYWLDBUFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-99-1
Record name 3-Piperidinecarboxamide, N-[(tetrahydro-2H-pyran-4-yl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 5
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride
Reactant of Route 6
N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.